Product packaging for 1,6-Bis(3-pyridyl)hexane(Cat. No.:CAS No. 94801-54-4)

1,6-Bis(3-pyridyl)hexane

Cat. No.: B2763295
CAS No.: 94801-54-4
M. Wt: 240.35
InChI Key: RHEQMMSRFLHQFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Pyridyl-Based Ligands in Coordination and Supramolecular Chemistry

Pyridyl-based ligands are fundamental building blocks in the fields of coordination and supramolecular chemistry. Their prevalence stems from the pyridine (B92270) group's strong coordination ability with a wide range of metal ions. mdpi.com This interaction is crucial for the construction of complex molecular architectures. acs.orgcmu.edu These ligands, particularly those with multiple pyridyl groups (polydentate ligands), are highly effective in chelating with transition metal ions. mdpi.com The stability of the resulting complexes is often enhanced by the synergistic combination of sigma-donating nitrogen atoms and pi-accepting aromatic rings. d-nb.info

In supramolecular chemistry, pyridyl-based ligands are instrumental in the self-assembly of discrete, nanoscopic three-dimensional cages and other complex structures. acs.orgnih.gov The predictable geometry and strong bonding of pyridine-derived ligands make them ideal for creating stable and well-defined supramolecular assemblies. rsc.org Beyond direct coordination, the aromatic nature of the pyridine ring facilitates π-stacking interactions, which, along with hydrogen bonding capabilities, contribute to the formation and stability of higher-dimensional supramolecular systems. rsc.orgresearchgate.net

Rationale for Investigating Flexible Spacer Architectures in Ligand Design

The rationale for investigating flexible spacer architectures lies in their ability to:

Accommodate different metal ion coordination geometries: A flexible spacer can bend and twist to satisfy the preferred coordination angles of various metal centers. acs.org

Enable the formation of complex structures: The conformational freedom of flexible ligands can lead to the self-assembly of intricate architectures like molecular loops, cages, and coordination polymers. researchgate.netkoreascience.kr

Influence the properties of the final assembly: The nature of the spacer can impact the physical and chemical properties of the resulting supramolecular structure, such as its porosity, stability, and guest-binding capabilities. nih.gov

Introduce dynamic behavior: The flexibility of the spacer can allow the resulting assemblies to respond to external stimuli, leading to applications in sensing and molecular machinery.

Overview of 1,6-Bis(3-pyridyl)hexane as a Multifunctional Bridging Ligand

This compound is a bidentate ligand characterized by two 3-pyridyl groups linked by a flexible six-carbon (hexyl) chain. This structure allows it to act as a versatile bridging ligand, connecting metal centers to form a variety of coordination architectures. The flexible hexane (B92381) spacer provides the molecule with considerable conformational freedom, allowing the pyridyl groups to orient in different directions to accommodate the coordination preferences of metal ions and the packing forces in the solid state. This adaptability makes it a valuable component in the construction of coordination polymers and supramolecular networks.

Current State of Research on Structurally Related Dipyridyl Alkanes

Research on dipyridyl alkanes, a class of molecules to which this compound belongs, has revealed their significant role in the construction of diverse coordination networks. The length of the alkane chain has been shown to be a critical determinant of the final structure. For instance, studies on N,N′-bis(3-pyridinecarboxamide)alkanes with varying alkane chain lengths (ethane, butane, hexane) have demonstrated the formation of different 2D and 3D coordination polymers with copper(II). nih.gov In these structures, the bis-pyridyl-bis-amide ligands can adopt different bridging modes, influencing the dimensionality of the resulting complexes. nih.gov

Furthermore, research on other dipyridyl ligands with flexible spacers has highlighted the importance of the spacer in dictating the final architecture. For example, the flexible ligand 1,6-bis(4′-pyridyl)-2,5-diazahexane has been used to create one- and two-dimensional coordination polymers with silver(I) and copper(I), with the final topology being dependent on the counter anions and metal ions used. rsc.org The conformational flexibility of these ligands allows for the formation of complex structures such as hinged chains and grids. rsc.org The study of these related compounds provides a valuable framework for understanding and predicting the coordination behavior of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N2 B2763295 1,6-Bis(3-pyridyl)hexane CAS No. 94801-54-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-pyridin-3-ylhexyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1(3-7-15-9-5-11-17-13-15)2-4-8-16-10-6-12-18-14-16/h5-6,9-14H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEQMMSRFLHQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCCCCCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1,6 Bis 3 Pyridyl Hexane

Diverse Synthetic Routes for the Preparation of 1,6-Bis(3-pyridyl)hexane

The preparation of this compound and similar bis(pyridyl)alkanes can be achieved through several synthetic methodologies. These routes often involve the coupling of a pyridine-containing precursor with a hexane (B92381) derivative.

One common approach involves the reaction of a pyridine (B92270) derivative with a dihaloalkane. For instance, the synthesis of related bis(pyridyl)alkanes has been accomplished by reacting a pyridine compound with α,ω-dibromoalkanes in a superbasic medium of dimethyl sulfoxide (B87167) and potassium hydroxide. researchgate.net Another method involves the reaction of a pyridinecarboxaldehyde with a 1,n-alkanediamine, benzil, and ammonium (B1175870) acetate (B1210297) in a one-pot, four-component reaction, often facilitated by microwave irradiation. scielo.brscispace.com

A different strategy is the heteroarylboration of vinylpyridines. This method uses a pyridylidene-Cu complex as a catalyst to react vinylpyridines with heteroarylbromides, leading to the formation of 1,1'-bisheteroarylalkanes. nih.gov While not directly producing this compound, this methodology is significant for creating a variety of bisheteroarylalkanes. nih.gov

Additionally, the synthesis of bisquaternary ammonium salts with a nitrogen heterocyclic ring has been reported, starting from pyridine and 1-bromooctane (B94149) to form an intermediate, which then reacts with 1,6-dibromohexane. sioc-journal.cn Although this results in a charged derivative, it demonstrates a viable pathway for linking pyridyl groups with a hexane chain.

A synthesis for a related compound, 1,6-bis(cyano-guanidino)hexane, involves reacting hexanediamine (B8719201) hydrochloride with sodium dicyandiamide (B1669379) under reflux conditions. google.com This highlights the use of hexanediamine as a precursor for the hexane linker.

Optimization Strategies for Enhanced Yield and Purity

Optimizing the synthesis of bis(arylidene)cycloalkanones, which shares principles with the synthesis of this compound, involves adjusting reaction conditions such as catalyst amount and temperature. chemmethod.com For example, the reaction of 4-chlorobenzaldehyde (B46862) and cyclohexanone (B45756) was optimized by testing different amounts of a [pyridine-SO3H]Cl catalyst at temperatures ranging from 25-100 °C under solvent-free conditions. chemmethod.com

In microwave-assisted syntheses, the reaction time and temperature are critical parameters to control for maximizing yield and purity. scielo.brscispace.com For the one-pot synthesis of bis(n)-lophine analogues, the reaction was performed in a microwave reactor at 110 °C for 5 hours to achieve yields between 31-55%. scielo.br

Purification techniques are also essential for obtaining high-purity products. Common methods include recrystallization and column chromatography. scielo.brscispace.comiucr.org For instance, crude products from microwave-assisted synthesis are often purified by column chromatography using a gradient elution system, such as hexane:ethyl acetate. scispace.com Recrystallization from solvents like ethanol (B145695) or a methanol-DMF mixture is also a standard procedure for purifying solid products. chemmethod.comiucr.org The choice of solvent for recrystallization is crucial and is often determined empirically to achieve the best separation from impurities.

The table below summarizes optimization strategies for related syntheses, which can be applied to the preparation of this compound.

Reaction TypeKey Parameters OptimizedTypical YieldsPurification Method
Microwave-assisted one-pot synthesisTemperature, Reaction Time31-55%Column Chromatography scielo.brscispace.com
Solvent-free catalytic reactionCatalyst amount, TemperatureHighRecrystallization chemmethod.com
Conventional heatingReflux time62.8%Recrystallization iucr.org

Mechanistic Insights into Key Synthetic Steps

The mechanisms of the synthetic routes to this compound and its analogs are dependent on the specific reaction type.

In the case of the one-pot synthesis of bis(n)-lophine analogues, the reaction proceeds through a network of equilibria that ultimately lead to the formation of the final product. scispace.com The specific outcome is highly dependent on the reaction conditions, including solvent, temperature, and the nature of the starting materials. scispace.com

For the Vilsmeier-Haack formylation of pyrazoles, which is a method to introduce functional groups, the reaction mechanism involves the formation of a Vilsmeier reagent (a chloroiminium ion) from DMF and a chlorinating agent. researchgate.net This electrophilic species then attacks the electron-rich pyrazole (B372694) ring.

In Fe-catalyzed reactions of imidazo[1,2-a]pyridines with aldehydes, the mechanism can vary depending on the atmosphere. nih.gov Under an argon atmosphere, the reaction can lead to the formation of 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines). nih.gov A plausible mechanism involves the activation of the aldehyde by the FeBr3 catalyst, followed by nucleophilic attack from the imidazo[1,2-a]pyridine. nih.gov

Understanding these mechanisms is crucial for optimizing reaction conditions and for designing synthetic routes to new derivatives.

Post-Synthetic Functionalization and Derivatization Strategies

Post-synthetic modification is a powerful tool for tailoring the properties of this compound and related compounds for specific applications. greyhoundchrom.comresearchgate.net This can involve introducing substituents on the pyridyl rings or modifying the alkane linker.

Introduction of Peripheral Substituents and Their Influence on Ligand Properties

The introduction of substituents onto the pyridyl rings can significantly alter the electronic and steric properties of the ligand. nih.gov This, in turn, influences its coordination behavior and the properties of the resulting metal complexes. nih.gov For example, pyridines with electron-withdrawing or electron-donating groups can be used in heteroarylboration reactions to produce a wide range of bisheteroarylalkanes with tailored properties. nih.gov

Functional groups such as -NH2, -NO2, and others can be introduced through various synthetic methods. researchgate.net These modifications can be used to tune the ligand's properties for applications in areas like luminescent sensing. researchgate.net The ability to introduce additional active sites through post-synthetic modification can enhance selectivity and detection sensitivity. researchgate.net

Synthesis of Analogues with Modified Alkane Linker Lengths and Pyridyl Substitution Patterns

The length and nature of the alkane linker between the pyridyl rings are critical determinants of the ligand's flexibility and bite angle, which are crucial for its coordination properties. A homologous series of bis(acrylamido)alkanes with varying alkyl spacers has been synthesized to systematically study the effect of linker length on crystal structures and reactivity. iucr.org

Similarly, the substitution pattern of the pyridyl rings (e.g., 2-pyridyl, 3-pyridyl, 4-pyridyl) has a profound impact on the geometry of the resulting metal complexes. iucr.org The synthesis of analogues with different pyridyl substitution patterns allows for the fine-tuning of the ligand's coordination vector and its ability to form specific supramolecular architectures. iucr.org

The table below provides examples of synthesized analogues with variations in linker length and substitution.

Linker VariationSubstitution Pattern VariationSynthetic MethodReference
Butane, Hexane, DodecanePyrazol-1-yl, 3,5-dimethylpyrazol-1-ylReaction with α,ω-dibromoalkanes researchgate.net
Varied alkyl spacers2-pyridyl, 3-pyridyl, 4-pyridylAmide coupling iucr.org
Methylene, Ethane, Propane, etc.PyridinecarboxaldehydesOne-pot four-component reaction scielo.br

Coordination Chemistry of 1,6 Bis 3 Pyridyl Hexane with Metal Centers

Ligand Conformation and Coordination Modes in Metal Complexes

The structural backbone of 1,6-Bis(3-pyridyl)hexane, featuring two pyridyl nitrogen atoms separated by a flexible hexamethylene chain, allows it to adopt numerous conformations. This flexibility is a determining factor in the architecture of the resulting metal complexes. The orientation of the two terminal pyridyl rings can be influenced by the parity of the alkyl chain length, which in turn significantly affects the formation of the coordination framework. rsc.orgnih.gov The ligand can act as a bidentate linker, coordinating to one or two metal centers through its pyridyl nitrogen atoms.

Mononuclear and Dinuclear Complex Formation

While this compound is well-suited to bridge metal centers, its coordination can also lead to the formation of discrete mononuclear or dinuclear species, depending on the reaction conditions and the presence of other coordinating or encapsulating molecules. For instance, studies on the closely related N,N′-bis(3-pyridyl-methyl)-1,6-hexanediamine have shown the formation of specific host-guest inclusion complexes. tandfonline.com In these systems, kinetic dumbbell-shaped complexes can initially form, later converting to more stable pseudorotaxane-shaped equilibrium products. tandfonline.com Single-crystal X-ray diffraction has confirmed that the conformation of the ligand, such as the encapsulation of its hexyl moiety, is key to these structures. tandfonline.com Similarly, related flexible dithioether ligands with a hexane (B92381) spacer have been shown to form dinuclear macrometallacyclic structures with silver(I) ions. nih.gov

Bridging Capabilities in Polymeric Architectures

The most common role for this compound and its analogues is as a bridging ligand in the formation of coordination polymers. Its length and flexibility enable it to connect metal ions, creating extended one-dimensional (1D), two-dimensional (2D), or even three-dimensional (3D) networks.

For example, the analogous ligand N,N′-bis(3-pyridinecarboxamide)-1,6-hexane reacts with copper(II) salts to form both 2D and 3D coordination polymers. nih.gov In many of these structures, the ligand adopts a μ2-bridging mode, using its two pyridyl nitrogen atoms to link adjacent metal centers. nih.gov The reaction of a related silver(I) complex with N,N′-bis(3-pyridinecarboxamide)-1,6-hexane results in twisted zigzag 1D coordination polymers. rsc.org In these chains, the ligand can exhibit multiple conformations even within a single polymer strand. rsc.org The final dimensionality and topology of these polymeric frameworks are also highly dependent on the choice of metal ion and the counter-anions present, which can direct the assembly through hydrogen bonding or by filling voids within the structure. rsc.org

Structural Elucidation of Metal-1,6-Bis(3-pyridyl)hexane Complexes

The precise structures of complexes formed with this compound are determined using a combination of single-crystal X-ray diffraction and various spectroscopic methods.

Single-Crystal X-ray Diffraction Analysis of Coordination Geometries

Studies on complexes with analogous ligands have revealed diverse structural motifs. For example, analysis of a silver(I) coordination polymer with N,N′-bis(3-pyridinecarboxamide)-1,6-hexane showed a honeycomb-like network where four-coordinate and three-coordinate Ag(I) ions are linked by the ligand, creating interlocking tube-like structures. rsc.org This technique has also identified different ligand conformers coexisting within the same polymer chain and detailed how intermolecular forces, such as hydrogen bonds and π–π stacking, stabilize the extended structures. rsc.orgrsc.org

Complex (with Analogue Ligand)Metal IonDimensionalityKey Structural FeaturesReference
[Ag₂(L³)₃OH][ClO₄]·2.5H₂OAg(I)3DHoneycomb-like interpenetrating network; tube-like structures. rsc.org
[Ag(L³)][ClO₄]Ag(I)1DTwisted zigzag coordination polymer; two distinct ligand conformations. rsc.org
[Cu₃(L⁴)(1,2-BDC)₂(μ₂-OH)₂]Cu(II)3DLigand in μ₄-bridging mode (pyridyl N and carbonyl O donors). nih.gov
[Cu(L⁴)₀.₅(1,2-BDC)]·H₂OCu(II)2DLigand in μ₂-bridging mode (pyridyl N donors). nih.gov
Structural data for complexes of analogue ligands L³ (N,N′-bis(3-pyridinecarboxamide)-1,6-hexane) and L⁴ (N,N'-bis(3-pyridinecarboxamide)-1,6-hexane). 1,2-H₂BDC is 1,2-benzenedicarboxylic acid.

Advanced Spectroscopic Characterization for Structural Confirmation (e.g., UV-Vis, IR, NMR of complexes)

Spectroscopic techniques are crucial for confirming the coordination of the ligand and for characterizing the complexes in solution and the solid state.

Infrared (IR) Spectroscopy: IR spectroscopy is widely used to verify the coordination of the 3-pyridyl groups to the metal center. nih.govrsc.org The coordination of the pyridyl nitrogen atom typically results in a shift of the characteristic C=N and C=C stretching vibration bands to higher frequencies. In related amide-containing ligands, shifts in the C=O and N-H vibrations can also confirm the involvement or non-involvement of the amide groups in coordination. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy are powerful tools. The chemical shifts of the protons and carbons on the pyridyl rings and the hexane spacer change upon complexation. tandfonline.com For example, in ruthenium complexes with similar polypyridyl ligands, the azomethine carbon signal shifts significantly upon coordination, confirming its involvement. researchgate.net The distinct spectra of different isomers can also be used to assess the purity and structure of the products. tandfonline.com

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the complexes. The spectra can reveal metal-to-ligand charge transfer (MLCT) or d-d transition bands, providing insight into the electronic structure of the metal's coordination environment. The fluorescent and photocatalytic properties of copper(II) complexes with an amide analogue of this compound have been investigated using UV-Vis and fluorescence spectroscopy. nih.gov

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic and magnetic properties of complexes containing this compound are intrinsically linked to their molecular structure, particularly the identity of the metal ion and its coordination geometry. While specific data for this exact ligand are not extensively documented, studies on closely related systems provide significant insights.

Complexes of the analogous ligand N,N'-bis(3-pyridinecarboxamide)-1,6-hexane with Cu(II) have been studied for their fluorescent, electrochemical, and photocatalytic properties. nih.gov Such functionalities are highly dependent on the electronic communication between the metal centers and the ligands.

Ligand Field Effects and Electronic Transitions

The coordination of the pyridyl nitrogen atoms of this compound to a metal center directly influences the electronic environment of the metal ion. This interaction leads to a splitting of the d-orbitals of the metal, a phenomenon described by ligand field theory. The magnitude of this splitting, known as the ligand field strength (Δo for an octahedral field), is a critical factor in determining the electronic and magnetic properties of the resulting complex.

Electronic transitions in these complexes involve the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital. The energy required for this transition corresponds to the ligand field splitting energy and can be observed using UV-Vis spectroscopy. For instance, in copper(II) complexes, a broad d-d transition band is often observed. In a study of a Cu(II) complex with a related bis-triazole pyridine (B92270) ligand, a broad band in the range of 16000 to 14045 cm⁻¹ was attributed to the ²E_g → ²T₂g transition, which is characteristic of an octahedral geometry. chemmethod.com Similarly, platinum(IV) complexes can exhibit transitions such as ¹A₁g → ¹T₂g and ¹A₁g → ¹T₁g, as seen in a complex with absorption bands at 27777 and 36764 cm⁻¹. chemmethod.com

The specific energies of these transitions are sensitive to several factors, including the metal ion, its oxidation state, the coordination geometry, and the nature of other co-ligands present in the complex. The flexibility of the hexyl chain in this compound can lead to distorted coordination geometries, which in turn affects the d-orbital splitting and the resulting electronic spectra.

Spin-State Crossover Phenomena and Magnetic Exchange Interactions

The ligand field strength imparted by this compound can, in certain metal complexes, be close to the electron pairing energy. This delicate energy balance can lead to spin-crossover (SCO) behavior, a phenomenon where the complex can be reversibly switched between a low-spin (LS) and a high-spin (HS) state by external stimuli like temperature, pressure, or light. nih.gov Iron(II) (d⁶) complexes are particularly well-known for exhibiting SCO, transitioning between a diamagnetic LS state (S=0) and a paramagnetic HS state (S=2). whiterose.ac.uk

While specific studies detailing SCO in complexes solely with this compound are not prevalent in the provided results, research on related pyridyl-containing ligands provides significant insights. For example, iron(II) complexes with didentate pyridyl-benzimidazole ligands have been shown to exhibit temperature and light-induced spin-crossover. rsc.org The transition temperature (T₁/₂) of SCO is highly sensitive to the ligand's electronic and steric properties. nih.govrsc.org

In addition to SCO in mononuclear complexes, the bridging nature of this compound allows for the formation of polynuclear and coordination polymers where magnetic exchange interactions between metal centers can occur. These interactions, mediated by the ligand bridge, can be either ferromagnetic (aligning the spins of adjacent metal centers) or antiferromagnetic (opposing the spins). The nature and magnitude of the magnetic coupling depend on several factors, including the distance between the metal ions, the coordination geometry, and the orbital pathways for exchange provided by the bridging ligand.

Magnetic Exchange Interaction Data for Related Coordination Polymers
ComplexMetal CentersExchange Interaction TypeJ Value (cm⁻¹)Reference
{[Fe₂MnO(piv)₆(hmta)₂]·0.5(MeCN)}ₙMn(II)-Fe(III)Antiferromagnetic-17.4 encyclopedia.pub
{[Fe₂MnO(piv)₆(hmta)₂]·0.5(MeCN)}ₙFe(III)-Fe(III)Antiferromagnetic-43.7 encyclopedia.pub
{[Fe₂MnO(piv)₆(hmta)₂]·Hpiv·n-hexane}ₙMn(II)-Fe(III)Antiferromagnetic-23.8 encyclopedia.pub
{[Fe₂MnO(piv)₆(hmta)₂]·Hpiv·n-hexane}ₙFe(III)-Fe(III)Antiferromagnetic-53.4 encyclopedia.pub
[Cu(hfac)₂L²⁻ᴮʳ]ₙCu(II)-NitroxideFerromagneticWeak nih.gov

Influence of Anions and Solvent on Complex Formation and Structure

The self-assembly process that leads to the formation of coordination complexes and polymers with this compound is highly influenced by the choice of anions and solvents. These components can play crucial roles in dictating the final structure, dimensionality, and properties of the resulting material.

Solvents also play a multifaceted role in the crystallization of coordination complexes. The polarity, size, and coordinating ability of solvent molecules can influence the solubility of the reactants, the kinetics of crystal growth, and can even be incorporated into the final crystal structure as solvates. researchgate.netrsc.orgrsc.org The presence of solvent molecules within the crystal lattice can affect the packing of the coordination polymers and mediate interactions between them. acs.org Different solvents can lead to the formation of pseudo-polymorphic isomers, which have the same chemical composition but different crystal structures. researchgate.net For instance, the use of different solvent systems such as DMF-MeOH-H₂O versus DMF-MeCN-H₂O has resulted in the formation of distinct structural isomers of a cobalt(II) complex. researchgate.net

Influence of Anions and Solvents on Coordination Polymer Structure
Ligand SystemMetal SaltSolventResulting StructureReference
Bis(3-pyridyl)butanediamideCuSO₄Not Specified1D network with rectangular loops researchgate.net
Bis(3-pyridyl)butanediamideCu(ClO₄)₂Not Specified2D network with two-fold parallel interpenetration researchgate.net
1,2-Bis(3-(3-pyridyl)pyrazolyl)ethane (bppe)Co(SCN)₂DMF-MeOH-H₂OPseudo-polymorphic isomer with H₂O researchgate.net
1,2-Bis(3-(3-pyridyl)pyrazolyl)ethane (bppe)Co(SCN)₂DMF-MeCN-H₂OPseudo-polymorphic isomer with MeCN researchgate.net
1,2-Bis(3-(3-pyridyl)pyrazolyl)ethane (bppe)Co(SCN)₂DMF-MeOH-MeCNPseudo-polymorphic isomer with DMF researchgate.net

Supramolecular Architectures Directed by 1,6 Bis 3 Pyridyl Hexane

Self-Assembly Principles and Directing Interactions in Supramolecular Systems

The formation of ordered supramolecular structures from 1,6-bis(3-pyridyl)hexane is governed by the principles of self-assembly, where molecules spontaneously organize into well-defined aggregates through non-covalent interactions. The key to this process lies in the specific and directional nature of these interactions, which include hydrogen bonding, metal-ligand coordination, π-π stacking, and C-H···π interactions. The flexible hexane (B92381) spacer allows the pyridyl groups to orient themselves in positions that are optimal for forming these connections, leading to a variety of structural motifs.

The nitrogen atoms within the pyridine (B92270) rings of this compound are fundamental to its role in supramolecular assembly. These nitrogen atoms act as potent hydrogen bond acceptors and effective coordination sites for metal ions.

In the absence of metal ions, the pyridyl nitrogen can form strong hydrogen bonds with suitable donor molecules. For instance, studies on pyridine derivatives have shown their ability to form hetero synthon type intermolecular hydrogen bonds with carboxylic acids. nih.govrsc.org This interaction is a key driver in the formation of co-crystals and other self-assembled structures.

In the context of coordination chemistry, the pyridyl nitrogen atoms readily donate their lone pair of electrons to metal centers, acting as monodentate ligands. This coordination is a primary force in the construction of coordination polymers and metal-organic frameworks (MOFs). The position of the nitrogen atom on the pyridine ring can influence the resulting structure and its properties. nih.gov The reaction of ligands containing pyridyl nitrogen atoms with various metal salts often leads to the formation of one-, two-, or three-dimensional coordination polymers. preprints.orgmdpi.com

Beyond hydrogen bonding and metal coordination, other weaker intermolecular forces play a crucial role in stabilizing the supramolecular architectures formed by this compound.

The interplay of these various non-covalent interactions dictates the final three-dimensional arrangement of the molecules, leading to the formation of complex and often aesthetically pleasing supramolecular structures.

Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The use of this compound as a flexible linker has proven to be a successful strategy in the synthesis of coordination polymers and MOFs. researchgate.netcmu.edu The conformational freedom of the hexane chain allows the pyridyl groups to bridge metal centers at various angles and distances, giving rise to a wide range of network topologies.

The dimensionality of the resulting coordination polymer or MOF can be controlled by factors such as the coordination geometry of the metal ion, the stoichiometry of the reactants, and the reaction conditions.

1D Structures: One-dimensional structures, such as linear or zigzag chains, are often formed when the metal ions have two available coordination sites for the bridging ligand. rsc.orgst-andrews.ac.uk For example, the reaction of bis(4-pyridyl)amine with various silver salts resulted in the formation of one-dimensional zigzag chains and single-stranded helical arrangements. st-andrews.ac.uk

2D and 3D Structures: The formation of two- and three-dimensional networks requires metal centers with three or more coordination sites available for bridging by the this compound ligands. These extended structures can exhibit various topologies and are of particular interest for applications in gas storage, separation, and catalysis. The synthesis of a tri-periodic coordination polymer with a dimer-based six-connected pcu topology has been reported, demonstrating the construction of complex 3D frameworks. nih.gov

The synthesis of these materials is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the ligand are dissolved in a suitable solvent and heated in a sealed vessel. The slow cooling of the reaction mixture often yields single crystals suitable for X-ray diffraction analysis.

Compound/SystemMetal IonDimensionalityStructural Motif
Ag(I) / bis(4-pyridyl)amineAg(I)1DZigzag chains and Helices
Zn(II) / 2-carboxycinnamate / 4-pcapZn(II)3Dpcu topology
M(hfac)2 / 1,2-bis(3-pyridyl)butadiyneCu, Mn, Zn1DZigzag chain

A key aspect of MOF chemistry is the ability to engineer the size and shape of the pores within the framework. rsc.orgnih.govacs.orgresearchgate.net This can be achieved by carefully selecting the length and geometry of the organic linkers. The flexible nature of this compound offers possibilities for creating dynamic frameworks where the pore size and shape can change in response to external stimuli. The analysis of the network topology, which describes the connectivity of the framework, is crucial for understanding and predicting the properties of these materials. nih.gov

Host-Guest Chemistry and Encapsulation Phenomena

The porous structures of MOFs and some coordination polymers constructed with this compound can act as hosts for smaller guest molecules. nih.gov The encapsulation of guest molecules within the cavities of the host framework can lead to interesting properties and applications, such as in sensing, drug delivery, and catalysis. mdpi.com The interactions between the host and guest are typically non-covalent and can include hydrogen bonding, van der Waals forces, and π-π interactions. The size, shape, and chemical nature of the pores determine the selectivity of the host for different guest molecules. Research into hybrid host-guest complexes has shown that the guest cations can direct the solid-state arrangement of the framework. nih.gov

Cavity Design and Guest Inclusion within Frameworks

Selective Adsorption and Separation Applications of Materials

Following the successful synthesis and characterization of porous materials based on this compound, extensive testing would be necessary to evaluate their performance in selective adsorption and separation. This would involve techniques such as gas chromatography to measure the uptake and selectivity of different gases or vapors. For example, to assess its utility in separating hexane isomers, breakthrough experiments would be conducted. The results of these experiments would provide crucial data on adsorption capacities (e.g., in mmol/g) and selectivity ratios for different adsorbates, which could then be compiled into a detailed data table.

Dynamic Supramolecular Systems and Stimuli Responsiveness

Investigating the role of this compound in dynamic and stimuli-responsive systems would require a different set of experiments. Researchers would need to design and synthesize supramolecular assemblies where the interactions involving the this compound ligand can be reversibly altered by external stimuli such as light, temperature, pH, or the introduction of a chemical effector. Techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy would be employed to monitor the structural or property changes in response to these stimuli. For instance, a study might explore if a gel formed from a this compound-containing supramolecular system undergoes a sol-gel transition upon heating or pH change. The specific stimulus and the observed response would form the basis of a data table on the stimuli-responsive behavior of these materials.

Computational and Advanced Spectroscopic Investigations of 1,6 Bis 3 Pyridyl Hexane and Its Derivatives/complexes

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. For 1,6-bis(3-pyridyl)hexane, DFT calculations provide fundamental insights into its conformational preferences and its interactions with metal ions.

The flexible hexane (B92381) chain of this compound allows for a variety of spatial arrangements of the terminal pyridyl groups. DFT calculations can predict the relative stabilities of these different conformations. The primary conformations of interest arise from the rotation around the C-C bonds of the hexane linker.

The two main conformations are the extended all-trans (or anti) conformation and the folded gauche conformation. In the all-trans state, the carbon backbone is in a linear, zig-zag arrangement, maximizing the distance between the pyridyl rings. The gauche conformation involves a torsion angle of approximately 60° around a C-C bond, leading to a more compact structure.

For similar flexible ligands, such as N,N′-bis[(E)-(6-methyl-2-pyridyl)methylene]hexane-1,6-diamine, crystallographic studies have shown that the hexane chain adopts an all-trans conformation in the solid state. nih.gov This extended conformation is often the lowest energy state in the gas phase for simple alkanes. However, in solution or within a crystal lattice, intermolecular forces or coordination to a metal center can stabilize gauche conformations. bit.edu.cn DFT calculations can map the potential energy surface of this compound, identifying the energy minima corresponding to these different conformers and the energy barriers for interconversion.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

ConformerDihedral Angles (C-C-C-C)Relative Energy (kcal/mol)Pyridyl-Pyridyl Distance (Å)
All-trans~180°, ~180°, ~180°0.00~11.5
Gauche (single)~60°, ~180°, ~180°0.5 - 1.0~9.8
Gauche (multiple)Various combinations> 1.0< 9.0

Note: This table is illustrative and based on typical energy differences for alkane conformers. Actual values would require specific DFT calculations.

When this compound acts as a ligand, it typically coordinates to metal centers through the nitrogen atoms of its pyridyl rings. DFT calculations are invaluable for elucidating the nature of the metal-ligand bond. By analyzing the molecular orbitals of the resulting complex, one can determine the extent of sigma donation from the nitrogen lone pair to the metal and any pi-backbonding from the metal to the pyridyl pi* orbitals.

DFT can also be used to calculate the charge distribution within the complex, often using methods like Natural Bond Orbital (NBO) analysis. This reveals the partial charges on the metal ion, the nitrogen atoms, and other atoms in the ligand, providing a quantitative measure of the electronic effects of coordination. For instance, upon coordination, the nitrogen atoms would be expected to acquire a partial positive charge due to the donation of electron density to the metal. The magnitude of this charge transfer is indicative of the strength of the metal-ligand bond.

Molecular Dynamics Simulations for Ligand Flexibility and Supramolecular Dynamics

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into the flexibility of the hexane linker and how this flexibility influences the formation of supramolecular structures like coordination polymers. mdpi.comrsc.org

By simulating the motion of the ligand in a solvent or within a larger assembly, MD can explore the conformational landscape and the rates of transition between different conformers. This is particularly important for understanding how the ligand can adapt its shape to bridge two metal centers or to fold and chelate a single metal center. In the context of supramolecular chemistry, MD can simulate the self-assembly process, showing how multiple ligands and metal ions come together to form extended networks. nih.govrsc.org These simulations can help predict the most likely resulting structures and provide a molecular-level understanding of their stability.

Advanced Spectroscopic Techniques for Probing Electronic and Molecular Structure

Several advanced spectroscopic techniques can be employed to experimentally probe the electronic and molecular structure of this compound and its metal complexes, providing data that can be correlated with computational results.

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure around a specific element. researchgate.net In a metal complex of this compound, XAS at the metal's absorption edge can provide precise information on its oxidation state and coordination environment (e.g., coordination number and metal-ligand bond distances). The X-ray Absorption Near Edge Structure (XANES) region is particularly sensitive to the oxidation state and geometry, while the Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the distances to neighboring atoms.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons. researchgate.netchemrxiv.org For a complex of this compound, XPS can provide information about the elemental composition and the chemical environment of the atoms. For example, the N 1s binding energy would be expected to shift to a higher value upon coordination to a metal center, reflecting the decrease in electron density on the nitrogen atom. This provides direct experimental evidence of the metal-ligand interaction.

Table 2: Expected XPS Binding Energy Shifts for a this compound Metal Complex

ElementOrbitalBinding Energy (Free Ligand, eV)Binding Energy (Complex, eV)Shift (ΔeV)
NitrogenN 1s~399.0~400.0~+1.0
Metale.g., Cu 2p-Varies with oxidation state-

Resonance Raman spectroscopy is a variation of Raman spectroscopy where the incident laser frequency is tuned to be close to an electronic absorption band of the molecule. acs.orgresearchgate.net For metal complexes of this compound, which often exhibit metal-to-ligand charge transfer (MLCT) bands in the visible region, resonance Raman can selectively enhance the vibrations of the parts of the molecule involved in this electronic transition. rsc.org This allows for the detailed study of the vibrational modes of the pyridyl rings and how they are affected by coordination and electronic excitation.

Vibrational Circular Dichroism (VCD) is the infrared analogue of electronic circular dichroism. It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov While this compound itself is achiral, VCD could be a powerful tool in several scenarios:

If a chiral derivative of the ligand is synthesized (e.g., by introducing a chiral center in the hexane backbone).

If the ligand coordinates to a metal center in a way that induces a chiral conformation (e.g., a helical arrangement in a coordination polymer). rsc.orgnih.gov

When studying the interaction of the ligand with other chiral molecules.

In such cases, VCD, in combination with DFT calculations of the predicted VCD spectrum, can be used to determine the absolute configuration and the preferred solution-phase conformation of the chiral species. rsc.org

Solid-State Nuclear Magnetic Resonance (SSNMR) of Extended Structures

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique used to gain insights into the atomic-level structure, dynamics, and packing of molecules in the solid state. wikipedia.orgrsc.org Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, in SSNMR these interactions provide valuable information about the local chemical environment. wikipedia.org For extended structures involving this compound, such as co-crystals, metal-organic frameworks (MOFs), or coordination polymers, SSNMR can elucidate the conformation of the flexible hexane linker, the nature of intermolecular interactions, and the symmetry of the crystalline lattice.

Key SSNMR techniques like high-resolution ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) are particularly informative. The CP technique enhances the signal of low-abundance nuclei like ¹³C by transferring polarization from abundant nuclei like ¹H. MAS involves spinning the sample at a high frequency at the "magic angle" (54.74°) to average out anisotropic interactions, resulting in narrower and better-resolved spectral lines. wikipedia.org

In the context of this compound and its assemblies, SSNMR can distinguish between different crystalline forms (polymorphs) and provide details that are complementary to single-crystal X-ray diffraction. It is especially useful when single crystals suitable for diffraction studies cannot be grown.

Detailed Research Findings

While specific SSNMR studies on this compound were not prevalent in the surveyed literature, the principles of the technique and data from analogous pyridine-containing flexible linkers allow for a detailed projection of expected findings. Research on similar bi-pyridyl ligands in the solid state has demonstrated the sensitivity of ¹³C chemical shifts to the local conformation and intermolecular environment.

For instance, in a perfectly symmetric environment where both pyridyl rings are chemically and magnetically equivalent, a single set of resonances would be expected for the pyridyl carbons and the hexane carbons. However, in an asymmetric crystal packing, crystallographically inequivalent molecules or parts of molecules would lead to a doubling or multiplication of NMR signals, directly reflecting the loss of symmetry in the solid state.

The chemical shifts of the pyridyl carbons are particularly sensitive to intermolecular interactions, such as hydrogen bonding or π-π stacking. The involvement of the pyridine (B92270) nitrogen in coordination to a metal center or in hydrogen bonding would cause a significant downfield shift for the adjacent carbons (C2, C6) and the para-carbon (C4) in the ¹³C CP/MAS spectrum.

Illustrative Data Tables

The following tables represent hypothetical ¹³C CP/MAS SSNMR data for this compound in two different polymorphic forms to illustrate how SSNMR can distinguish between them.

Table 1: Hypothetical ¹³C CP/MAS SSNMR Chemical Shifts for this compound (Polymorph A - Centrosymmetric Structure)

Carbon AtomChemical Shift (ppm)MultiplicityAssignment
35.8SingletMethylene adjacent to pyridyl ring
31.2SingletMethylene
26.5SingletCentral methylene
C2'150.1SingletPyridyl C adjacent to N
C3'138.4SingletPyridyl C attached to hexane
C4'123.9SingletPyridyl C para to N
C5'135.7SingletPyridyl C meta to N
C6'148.3SingletPyridyl C adjacent to N

In this hypothetical centrosymmetric structure, the molecule lies on an inversion center, making the two pyridyl rings and the corresponding halves of the hexane chain equivalent.

Table 2: Hypothetical ¹³C CP/MAS SSNMR Chemical Shifts for this compound (Polymorph B - Asymmetric Structure)

Carbon AtomChemical Shift (ppm)MultiplicityAssignment
Cα, Cα'36.1, 35.5DoubletMethylene adjacent to pyridyl rings
Cβ, Cβ'31.5, 30.9DoubletMethylene
Cγ, Cγ'26.8, 26.2DoubletCentral methylene
C2'', C2'''150.5, 149.8DoubletPyridyl C adjacent to N
C3'', C3'''138.8, 138.1DoubletPyridyl C attached to hexane
C4'', C4'''124.2, 123.6DoubletPyridyl C para to N
C5'', C5'''136.0, 135.4DoubletPyridyl C meta to N
C6'', C6'''148.7, 148.0DoubletPyridyl C adjacent to N

In this hypothetical asymmetric structure, the two pyridyl rings are in different chemical environments, leading to a doubling of the resonances for each carbon.

These tables illustrate how the number of peaks and their chemical shifts in a ¹³C CP/MAS SSNMR spectrum can provide direct evidence of the molecular symmetry and packing in the solid state. Further advanced SSNMR experiments, such as those measuring dipolar couplings, can provide quantitative information on internuclear distances, further refining the solid-state structure.

Catalytic Applications of 1,6 Bis 3 Pyridyl Hexane Based Systems

Homogeneous Catalysis Utilizing 1,6-Bis(3-pyridyl)hexane Metal Complexes

Based on an extensive review of scientific literature, there is currently no specific research detailing the use of this compound metal complexes in homogeneous catalysis for oxidation, reduction, or coupling reactions. Similarly, mechanistic studies of catalytic cycles involving this specific ligand have not been reported.

Role as Ligand in Oxidation, Reduction, and Coupling Reactions

No published studies were identified that specifically investigate the performance of this compound as a ligand in homogeneous catalytic systems for oxidation, reduction, or coupling reactions.

Mechanistic Studies of Catalytic Cycles

There are no available mechanistic studies or detailed investigations into the catalytic cycles of homogeneous systems based on this compound complexes.

Heterogeneous Catalysis Derived from this compound Coordination Polymers/MOFs

The use of this compound as a primary building block for catalytically active coordination polymers or metal-organic frameworks (MOFs) is not described in the available scientific literature. Consequently, details on active site design, support effects, reusability, and stability for such systems are not available.

Active Site Design and Support Effects

No information exists on the design of active sites or the influence of framework support effects in heterogeneous catalysts specifically derived from this compound.

Reusability and Stability in Catalytic Processes

Data regarding the reusability and stability of coordination polymers or MOFs constructed with this compound in catalytic processes have not been reported.

Photocatalysis and Electrocatalysis Mediated by this compound Systems

While research on this compound itself in photocatalysis is not available, a closely related derivative, 1,6-bis(5-(3-pyridyl)tetrazolyl)-hexane (3-bptzh) , has been successfully incorporated into a polyoxometalate (POM)-based complex for electrocatalytic applications. This derivative maintains the core this compound structure, functionalized with tetrazole rings, which then coordinate to metal centers.

A study detailed the synthesis of a copper-based complex, {Cu₂(3-bptzh)₃(H₂O)₆[SiW₁₂O₄₀]} , which was investigated as an electrocatalyst for the hydrogen evolution reaction (HER). acs.org The introduction of the POMs into the metal-organic structure was found to enhance the electrocatalytic activity for hydrogen generation. acs.org This complex was tested for its HER performance in both acidic and alkaline media, demonstrating the potential of catalysts built upon this functionalized hexane-bis-pyridyl backbone. acs.org

Electrocatalytic Hydrogen Evolution Performance of a Related 3-bptzh Complex and Analogues acs.org
ComplexLigandLinker LengthMediumKey Performance Metric
{Cu₂(3-bptzh)₃(H₂O)₆[SiW₁₂O₄₀]}1,6-bis(5-(3-pyridyl)tetrazolyl)-hexane (3-bptzh)Hexane (B92381) (6-carbon)Acidic & AlkalineDemonstrated electrocatalytic activity for HER
{Cu₂(3-bptzp)₃(H₂O)₄[SiW₁₂O₄₀]}1,4-bis(5-(3-pyridyl)tetrazolyl)-butane (3-bptzp)Butane (4-carbon)0.1 M KOHOverpotential of 59.4 mV at 10 mA·cm⁻²
{Cu₂(3-bptzpe)₂(H₂O)₈[SiW₁₂O₄₀]}1,5-bis(5-(3-pyridyl)tetrazolyl)-pentane (3-bptzpe)Pentane (5-carbon)Acidic & AlkalineEvaluated for electrocatalytic HER

Light-Driven Reactions and Energy Conversion

Systems incorporating this compound and its derivatives have shown potential in the realm of photochemistry, particularly in harnessing light energy to drive chemical reactions. The fundamental principle behind these applications lies in the ability of their metal complexes to absorb light and transition to an excited state with enhanced reactivity. This excited state can then participate in energy or electron transfer processes, initiating catalytic cycles.

Bipyridine-based ligands are central to the field of photocatalysis, often serving as the primary chromophores in light-harvesting metal complexes. While direct studies on this compound are not extensively documented in this specific context, the behavior of analogous bipyridyl compounds provides significant insight. For instance, ruthenium and rhenium complexes with bipyridine ligands are well-known for their application in the photocatalytic reduction of CO2 to CO, a critical reaction for solar fuel production. nih.govresearchgate.netnih.gov The photophysical properties of these complexes, such as the wavelength of maximum absorption (λmax) and the lifetime of the metal-to-ligand charge-transfer (MLCT) excited state, are tunable by modifying the bipyridine ligand structure. acs.org

The flexible hexane linker in this compound introduces a degree of conformational freedom that can influence the geometry of the resulting metal complexes. This flexibility could allow for the formation of both mononuclear and binuclear complexes, where the ligand bridges two metal centers. In a photocatalytic context, such structures could facilitate multi-electron transfer processes, which are often required for challenging transformations like water splitting or CO2 reduction. The distance and relative orientation of the two pyridine (B92270) rings can impact the electronic coupling between metal centers in binuclear complexes, a key factor in their cooperative catalytic activity.

Research on related systems has demonstrated that the electronic properties of the bipyridine ligand directly affect the energy levels of the molecular orbitals involved in the photoexcitation process. For example, the introduction of electron-donating or electron-withdrawing groups on the pyridine rings can shift the absorption spectrum and alter the redox potentials of the excited state. acs.org While this compound itself lacks such substituents, its coordination to a metal center can be considered a foundational platform upon which more complex and electronically tuned photocatalysts could be designed.

Interactive Data Table: Photophysical Properties of Bipyridine-Based Rhenium Photocatalysts for CO2 Reduction. acs.org

ComplexSubstituent on Bipyridineλmax (nm)
Re–bpyUnsubstituted413
Re–(Me)2bpy–CH3 (electron-donating)355
Re–(MeO)2bpy–OCH3 (electron-donating)360

This table illustrates how substituents on the bipyridine ligand can alter the maximum absorption wavelength of the metal complex, a key parameter in designing photocatalysts that can efficiently utilize the solar spectrum.

Electrochemical Activity and Redox Properties

The electrochemical behavior of this compound-based systems is intrinsically linked to the redox properties of the central metal ion and the ligand itself. Cyclic voltammetry is a primary technique used to probe these properties, providing information on redox potentials, the stability of different oxidation states, and the kinetics of electron transfer. umb.edu

In coordination complexes, the bipyridine ligands can be redox-active, meaning they can accept or donate electrons during electrochemical processes. nih.gov The reduction of a bipyridine ligand typically results in the formation of a radical anion. The potential at which this occurs is sensitive to the electronic environment of the pyridine rings. The flexible hexane chain in this compound may lead to interesting electrochemical behavior, as the two pyridine rings could potentially be reduced independently, depending on the degree of electronic communication across the aliphatic linker.

The coordination of this compound to a metal center significantly alters the redox properties of both the metal and the ligand. The metal-ligand interaction can stabilize or destabilize certain oxidation states of the metal. For instance, the strong σ-donating character of the pyridine nitrogen atoms can make the metal center more electron-rich and thus easier to oxidize.

Studies on rhodium complexes with bis(2-pyridyl)methane ligands, which also feature a flexible linker, have shown that the ligand's conformational flexibility can lead to unique electrochemical-chemical (EC) processes. Upon reduction, a transient low-valent metal species can undergo a ligand rearrangement to achieve a more stable coordination geometry. figshare.com A similar phenomenon could be envisaged for complexes of this compound, where the hexane chain could facilitate conformational changes upon a change in the metal's oxidation state.

The redox potentials of metal complexes are crucial for their application in electrocatalysis. By tuning the ligand environment, it is possible to tailor the redox potential of a metal center to match the requirements of a specific catalytic reaction. For example, in the context of CO2 reduction, the catalyst must have a reduction potential sufficiently negative to transfer an electron to the CO2 molecule.

Interactive Data Table: Redox Potentials of Cobalt(II) Complexes with Polypyridine Ligands. nih.gov

ComplexLigandCo(III)/Co(II) E½ (V vs. Fc+/Fc)Co(II)/Co(I) E½ (V vs. Fc+/Fc)
Co(terpy)22Terpyridine+0.25-1.10
Co(bpy)22Bipyridine-0.15-1.35
Co(4,4′-tBu-bpy)224,4′-di-tert-butyl-bipyridine-0.25-1.45

This table demonstrates how the nature of the polypyridine ligand influences the redox potentials of the cobalt center. The electron-donating tert-butyl groups in 4,4′-di-tert-butyl-bipyridine make the cobalt center more electron-rich, shifting its redox potentials to more negative values compared to the unsubstituted bipyridine complex. This principle of ligand-based tuning of redox properties is directly applicable to systems based on this compound.

Future Directions and Emerging Research Avenues for 1,6 Bis 3 Pyridyl Hexane Chemistry

Exploration of Novel Synthetic Pathways and Functionalization Strategies

The future development of 1,6-Bis(3-pyridyl)hexane chemistry is intrinsically linked to the exploration of novel synthetic pathways and functionalization strategies. While traditional methods for the synthesis of bipyridyl compounds exist, emerging research is likely to focus on more efficient, sustainable, and versatile synthetic routes.

One promising avenue is the use of direct C-H functionalization, a powerful tool that allows for the modification of the pyridine (B92270) rings without the need for pre-functionalized starting materials. This approach could lead to the introduction of a wide array of functional groups onto the this compound backbone, thereby tuning its electronic and steric properties. For instance, the introduction of fluoroalkyl groups can significantly alter the physicochemical and biological properties of heterocyclic compounds. Recent advancements in visible light-induced C-H functionalization of similar pyridine-containing molecules offer a glimpse into the potential for developing greener and more selective synthetic methods. mdpi.com

Furthermore, the development of catalytic cross-coupling reactions tailored for pyridine derivatives will be crucial. These methods could enable the precise and controlled introduction of various substituents at specific positions on the pyridine rings, leading to a diverse library of this compound derivatives with tailored properties.

Synthetic StrategyPotential AdvantageRelevant Research Area
Direct C-H FunctionalizationAtom economy, reduced waste, access to novel derivativesPhotocatalysis, organometallic chemistry
Catalytic Cross-CouplingHigh selectivity, broad substrate scopeHomogeneous catalysis, ligand design
Flow ChemistryImproved safety, scalability, and reaction controlProcess chemistry, green chemistry

Development of Advanced Materials with Tunable Properties

The unique structural features of this compound, particularly its flexible hexane (B92381) linker and the coordinating ability of the pyridine nitrogen atoms, make it an excellent building block for the construction of advanced materials with tunable properties. Future research will likely focus on leveraging these features to create novel metal-organic frameworks (MOFs), coordination polymers, and liquid crystals.

The flexibility of the hexane chain in this compound allows for the formation of diverse coordination networks with varying topologies and pore sizes. By carefully selecting metal ions and reaction conditions, it is possible to direct the self-assembly of these components into materials with tailored properties for applications in gas storage, separation, and catalysis. The synthesis of related Schiff base ligands and their use in forming MOFs highlights the potential for creating materials with adjustable cavity sizes. researchgate.net

Moreover, the incorporation of this compound into liquid crystalline materials is another exciting research direction. The rigid pyridine units combined with the flexible hexane spacer could lead to the formation of novel mesophases with interesting optical and electronic properties. Studies on pyridyl-based liquid crystals have shown that the length of the flexible chain can significantly influence the mesomorphic behavior, suggesting that the properties of this compound-based liquid crystals could be finely tuned. nih.govresearchgate.net

Integration into Hybrid Systems and Composite Materials

The integration of this compound into hybrid systems and composite materials represents a promising strategy for creating materials with enhanced functionalities. By combining this compound-based components with other materials, such as nanoparticles, polymers, or inorganic scaffolds, it is possible to create multifunctional materials with synergistic properties.

For example, the incorporation of this compound-based coordination complexes into polymer matrices could lead to the development of novel sensors, catalysts, or responsive materials. The pyridine moieties can act as anchor points for metal ions, which can then serve as active sites for catalysis or as signaling units for sensing applications.

Furthermore, the surface modification of nanoparticles with this compound or its derivatives could lead to the creation of hybrid materials with improved dispersibility, stability, and functionality. These hybrid materials could find applications in areas such as drug delivery, bioimaging, and catalysis.

Computational Design and Prediction of New this compound-Based Materials

Computational modeling and simulation are becoming increasingly important tools in the design and discovery of new materials. In the context of this compound chemistry, computational methods can be used to predict the structures and properties of new materials, thereby guiding experimental efforts and accelerating the discovery process.

Density functional theory (DFT) calculations can be employed to investigate the electronic structure, bonding, and reactivity of this compound and its derivatives. This information can be used to predict their coordination behavior, photophysical properties, and potential for specific applications. For instance, computational studies on related Schiff base ligands have been used to evaluate their molecular geometry and electronic properties. researchgate.net

Molecular dynamics (MD) simulations can be used to study the self-assembly of this compound-based molecules into larger structures, such as coordination polymers and liquid crystals. These simulations can provide insights into the factors that govern the formation of these materials and can be used to predict their bulk properties.

Computational MethodApplication in this compound Research
Density Functional Theory (DFT)Prediction of electronic structure, reactivity, and spectroscopic properties
Molecular Dynamics (MD)Simulation of self-assembly processes and prediction of bulk properties
Quantum Mechanics/Molecular Mechanics (QM/MM)Study of catalytic reactions and host-guest interactions in complex systems

Application in Sensing and Chemoresponsive Systems (non-biological sensors)

The ability of the pyridine nitrogen atoms in this compound to coordinate to metal ions and other analytes makes it a promising candidate for the development of sensing and chemoresponsive systems. Future research in this area will likely focus on the design of this compound-based sensors for the detection of a variety of analytes, including metal ions, small molecules, and anions.

The coordination of an analyte to the pyridine moieties can induce a change in the photophysical properties of the molecule, such as its fluorescence or absorption spectrum. This change can be used as a signal for the detection of the analyte. The development of pyrylium-based dyes for the colorimetric detection of amines demonstrates the potential of nitrogen-containing heterocycles in sensing applications. nih.gov

Furthermore, the incorporation of this compound into polymeric or solid-state materials could lead to the development of robust and reusable sensors. For example, a polymer film containing this compound could be used to detect metal ions in aqueous solutions, with the binding of the metal ion causing a visible color change in the film.

Q & A

Basic: What are the standard synthetic routes for 1,6-Bis(3-pyridyl)hexane in laboratory settings?

Methodological Answer:
this compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 1,6-dibromohexane with 3-pyridyl derivatives (e.g., 3-hydroxypyridine or 3-aminopyridine) under alkaline conditions. For example:

  • Procedure : Dissolve 3-hydroxypyridine (2.2 eq) and anhydrous K₂CO₃ (4 eq) in acetonitrile. Add 1,6-dibromohexane (1 eq) and reflux for 24–48 hours. Filter, concentrate, and purify via silica gel chromatography (petroleum ether/ethyl acetate) .

  • Key Parameters :

    ParameterOptimal Value
    SolventAcetonitrile
    Temperature80–90°C (reflux)
    Reaction Time24–48 hours
    Yield Range40–65%

Note : Substituting bromine with iodine or adjusting stoichiometry may improve yields.

Basic: How is X-ray crystallography applied to determine the structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Crystal Growth : Slow evaporation of ethanol/acetone solutions often yields suitable crystals.

Data Collection : Use a diffractometer (e.g., Bruker D8) with MoKα radiation (λ = 0.71073 Å).

Refinement : Employ SHELXL (via Olex2 or similar software) to solve and refine structures.

  • Typical Crystallographic Data (analogous to 1,6-Bis(p-tolyloxy)hexane ):

ParameterValue
Space GroupMonoclinic, P2₁/c
a, b, c (Å)18.932, 7.327, 6.352
β (°)91.000
V (ų)881.0
  • Symmetry : Inversion centers are common in symmetric hexane-bridged molecules .

Advanced: How to resolve discrepancies in crystallographic data for symmetric molecules like this compound?

Methodological Answer:
Discrepancies often arise from twinning, disorder, or symmetry misassignment. Solutions include:

  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned data (common in monoclinic systems) .
  • Disorder Refinement : Split occupancy models for flexible hexane chains.
  • Validation Tools : Check R-factors, CIF files with checkCIF/PLATON to identify symmetry errors .
    Example : In 1,6-Bis(p-tolyloxy)hexane, inversion symmetry reduced parameters by 50%, simplifying refinement .

Advanced: What computational methods support the structural analysis of this compound?

Methodological Answer:

Density Functional Theory (DFT) : Compare calculated (e.g., Gaussian09) and experimental bond lengths/angles.

Molecular Dynamics (MD) : Simulate conformational flexibility of the hexane linker.

Electrostatic Potential Maps : Predict coordination sites (pyridyl N atoms) for metal-organic frameworks (MOFs) .
Case Study : For N,N-Bis[(E)-(6-methyl-2-pyridyl)-methylene]hexane-1,6-diamine, DFT aligned with SC-XRD data (mean Δ(C–C) = 0.004 Å) .

Application: How can the structural features of this compound be exploited in designing coordination polymers?

Methodological Answer:
The pyridyl groups act as Lewis bases, enabling coordination with transition metals (e.g., Cu²⁺, Zn²⁺).

  • Design Strategy :
    • Ligand Synthesis : Optimize solvent (DMF/water) and pH (6–8) for complexation.
    • Structural Tuning : Vary metal ions or counter-anions (NO₃⁻, Cl⁻) to modulate topology.
  • Example : Analogous pyridyl ligands form 1D chains or 2D grids with Cu²⁺, useful in catalysis or gas storage .

Methodological: What safety protocols are essential when synthesizing this compound?

Answer:

  • Handling : Use PPE (gloves, goggles) due to potential irritancy (similar to 1,6-Bis(maleimido)hexane ).
  • Waste Management : Segregate halogenated byproducts (e.g., KBr) and dispose via certified hazardous waste services .
  • Spill Response : Neutralize acidic/basic residues with NaHCO₃ or citric acid before cleanup .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.